molecular formula C11H9ClN2O2 B14923431 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid

1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B14923431
M. Wt: 236.65 g/mol
InChI Key: MLPUCXQCGAKTDM-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring substituted with a 2-chlorobenzyl group and a carboxylic acid group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and interaction with cellular proteins .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-(2-Chlorobenzyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-(2-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Contains an additional methyl group.

    1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid: Carboxylic acid group at the 4-position.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the position and nature of substituents .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)

InChI Key

MLPUCXQCGAKTDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)C(=O)O)Cl

Origin of Product

United States

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